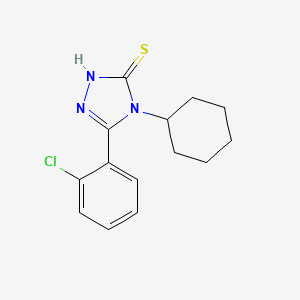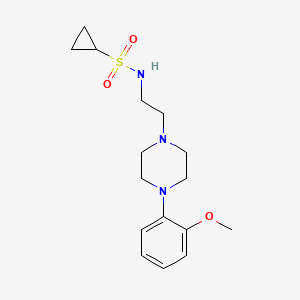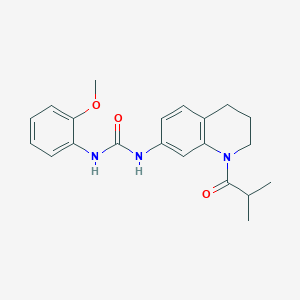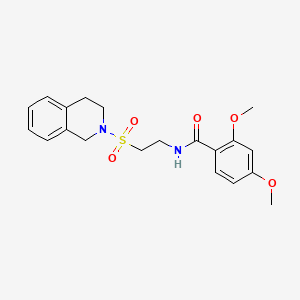![molecular formula C18H21N5O B2510200 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 2034615-56-8](/img/structure/B2510200.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, pigments, and agrochemicals .
Molecular Structure Analysis
The molecular structure of your compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine core, with additional propyl and o-tolyl groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Factors such as the positions of the propyl and o-tolyl groups on the [1,2,4]triazolo[1,5-a]pyrimidine core could significantly influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Scientific Research Applications
1. Pharmacokinetics and Metabolism Studies
Studies on compounds structurally related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide often focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, research on ticagrelor, a compound with a triazolopyrimidine structure, showed that it is rapidly absorbed, and its major active metabolite is formed by O-deethylation. Such studies are crucial for understanding how these compounds behave in the body and their potential as therapeutic agents (Teng et al., 2010).
2. Neuroprotective and Sedative Effects
Research on indiplon, a compound with a pyrazolo[1,5-a]pyrimidin-7-yl component, compared its abuse potential and sedative effects to triazolam, highlighting its role as a positive allosteric GABAA receptor modulator. Such studies indicate the potential of structurally similar compounds in developing treatments for insomnia or as neuroprotective agents (Carter et al., 2007).
3. Antifungal and Antimicrobial Applications
Triazole and triazolopyrimidine derivatives, including voriconazole and posaconazole, are key in treating invasive fungal infections. Their broad activity against pathogenic fungi makes them essential for prophylaxis and therapy in patients with hematological malignancies or chronic pulmonary aspergillosis. These compounds' effectiveness underscores the importance of continued research into similar chemical entities for antimicrobial applications (Hoenigl et al., 2012).
4. Cardiovascular Research
Trapidil, a triazolopyrimidine derivative, was studied for its effects in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA), showcasing the potential of similar compounds in cardiovascular research. Trapidil's role as a platelet-derived growth factor antagonist highlights the therapeutic possibilities for structurally related compounds in treating cardiovascular diseases (Okamoto et al., 1992).
5. Neurological and Psychiatric Research
Research on the effects of propofol versus midazolam on cerebral biomarkers in severe traumatic brain injury patients highlights the importance of investigating compounds with sedative properties for neuroprotection. Such studies contribute to understanding how these compounds can be used to manage conditions involving the central nervous system (Tanguy et al., 2012).
Mécanisme D'action
Target of Action
Compounds with a triazolo[1,5-a]pyrimidin-6-yl structure have been found to have various biological activities. For example, some derivatives have shown antiproliferative activities against certain cancer cell lines .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiproliferative activity, it might induce cell cycle arrest or apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14-5-2-3-7-16(14)8-9-17(24)19-10-4-6-15-11-20-18-21-13-22-23(18)12-15/h2-3,5,7,11-13H,4,6,8-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIMFUICVYZZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)


